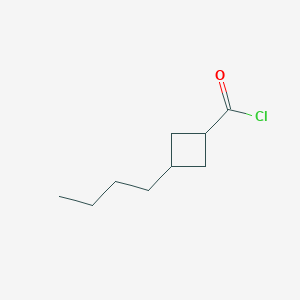

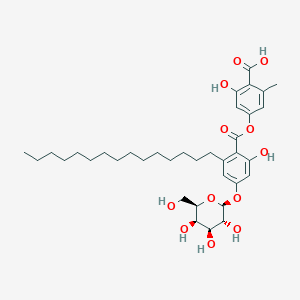

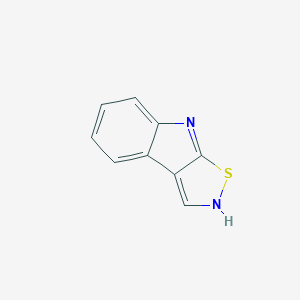

![molecular formula C15H16N2O B120185 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile CAS No. 120511-89-9](/img/structure/B120185.png)

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

Overview

Description

The compound "2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile" is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry or agriculture. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of cyano groups and the attachment of various substituents to aromatic rings, as seen in the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibit herbicidal activities . The synthesis of such compounds typically requires careful selection of functional groups that contribute to the desired biological activity. The synthesis of the compound of interest might similarly involve strategic placement of cyano and methyl groups to achieve specific properties.

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in their reactivity and function. For instance, the X-ray structural examination of a Diels-Alder reaction product revealed the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This kind of detailed structural information is essential for understanding the behavior of complex molecules, including the one under analysis. The presence of multiple cyano and methyl groups in the compound of interest suggests that it may have a rigid structure with specific stereochemical considerations.

Chemical Reactions Analysis

The reactivity of organic molecules can be influenced by their functional groups and overall structure. For example, the one-electron oxidation of certain acids and their esters has been studied, showing the influence of structural effects and pH on side-chain fragmentation reactivity . This suggests that the compound of interest, with its cyano and methyl groups, may also undergo specific chemical reactions influenced by its structure, such as oxidation or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the absolute configuration of the active enantiomer highlight the importance of stereochemistry in the physical properties and biological activity of a compound . The compound "2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile" likely has unique physical properties such as solubility, melting point, and optical activity, which would be influenced by its nitrile and methyl groups, as well as its overall three-dimensional structure.

Scientific Research Applications

Quantum Mechanical Studies

A study explored the properties of three triazole derivatives, including a compound structurally similar to 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile, known as anastrozole. This research focused on their structural, nonlinear optical, electronic, and biological properties, highlighting their potential use as effective photosensitizers in dye-sensitized solar cells (DSSCs) (Al-Otaibi et al., 2020).

Molecular Structure Analysis

The crystallographic analysis of a related compound, 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene, revealed insights into its molecular structure, including the dihedral angles and C-H interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Gomathi et al., 2019).

Synthesis of PI3K/mTOR Inhibitors

Another study discussed the synthesis of a related compound as a key intermediate in the creation of PI3K/mTOR inhibitors. These inhibitors are significant in cancer research and treatment (Lei et al., 2015).

Polymerization Research

Research on Dispolreg 007, which contains a cyanopropan-2-yl group, demonstrated its role in regulating the controlled copolymerization of methacrylates and styrene, a process crucial in polymer science (Simula et al., 2019).

Pharmaceutical Studies

A study on the degradation of 2,2'-azobis(2-methylpropanenitrile) (AIBN) identified a stable degradant that can serve as a marker for monitoring oxidative environments in pharmaceutical studies (Wells-Knecht & Dunn, 2019).

Suspension Polymerization

The compound was used in the first reported synthesis of methacrylic homopolymers by nitroxide mediated suspension polymerization, highlighting its role in advancing polymer synthesis techniques (Ballard et al., 2017).

properties

IUPAC Name |

2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASENLPBGAFMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467741 | |

| Record name | AGN-PC-00AHWP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile | |

CAS RN |

120511-89-9 | |

| Record name | AGN-PC-00AHWP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

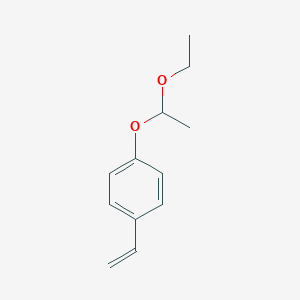

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)